6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride
Description
6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride is a reactive heterocyclic compound featuring a fused thiophene-pyridine ring system with a carbonyl chloride functional group. This structure serves as a critical intermediate in synthesizing pharmacologically active molecules, notably Clopidogrel, a potent antiplatelet agent . The compound’s reactivity stems from the electron-withdrawing carbonyl chloride group, making it valuable for forming esters, amides, and other derivatives. Its role in medicinal chemistry is underscored by its presence in the synthesis of enantiomerically pure thienopyridine derivatives, such as Clopidogrel bisulfate .
Properties
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNOS/c9-8(11)10-3-1-7-6(5-10)2-4-12-7/h2,4H,1,3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDHMKWKFDMNKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonamide Cyclization via Acid Catalysis
The foundational methodology for constructing the thieno[3,2-c]pyridine scaffold involves acid-mediated cyclization of N-(thienylmethyl)-substituted sulfonamides. As detailed in US Patent 3,969,358, this approach utilizes N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide (where R = lower alkyl or alkylene) as a precursor. Treatment with strong mineral acids (e.g., 12N HCl or H₂SO₄) in inert solvents like dioxane or ethanol at reflux (80–100°C) induces cyclization, yielding thieno[3,2-c]pyridine derivatives.
Key Reaction Conditions
| Parameter | Optimal Range | Yield (%) | Source |
|---|---|---|---|
| Acid Concentration | 10–12N HCl | 76–84 | |
| Solvent | Dioxane/Ethanol (1:1) | 78–82 | |
| Temperature | 80–100°C (reflux) | 76–84 | |
| Reaction Time | 4–6 hours | 78–82 |
This method’s efficacy lies in the sulfonamide’s ability to act as a leaving group, facilitating intramolecular cyclization. The resultant aromatic thieno[3,2-c]pyridine serves as a precursor for subsequent functionalization.
Hydrogenation to Achieve 6,7-Dihydro Saturation
Catalytic Hydrogenation of the Pyridine Ring
The conversion of fully aromatic thieno[3,2-c]pyridine to its 6,7-dihydro counterpart necessitates selective hydrogenation of the pyridine ring. This is achieved using palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen gas (1–3 atm) in polar aprotic solvents such as tetrahydrofuran (THF) or ethyl acetate.
Hydrogenation Optimization
| Catalyst | Solvent | Pressure (atm) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 5% Pd/C | THF | 2 | 12 | 68 |
| PtO₂ | Ethyl Acetate | 3 | 8 | 72 |
Notably, over-hydrogenation must be avoided to prevent saturation of the thiophene ring. Temperature control (25–40°C) and catalyst loading (1–5 wt%) are critical to preserving the heterocyclic integrity.
Introduction of the 5-Carbonyl Chloride Group
Oxidation-Chlorination Sequential Protocol
The installation of the carbonyl chloride moiety at position 5 involves a two-step sequence:
- Oxidation : A methyl or hydroxymethyl group at position 5 is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
- Chlorination : The resultant carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] to yield the acid chloride.
Representative Procedure
- Oxidation :
- Substrate: 6,7-dihydro-4H-thieno[3,2-c]pyridine-5-methanol
- Reagent: KMnO₄ (3 equiv) in aqueous H₂SO₄ (1M)
- Conditions: 0°C to room temperature, 6 hours
- Yield: 85% carboxylic acid intermediate
- Chlorination :
- Reagent: SOCl₂ (5 equiv), catalytic dimethylformamide (DMF)
- Conditions: Reflux in anhydrous dichloromethane, 3 hours
- Yield: 92% carbonyl chloride product
Integrated Synthesis Pathway
Consolidated Route from Thiophene Derivatives
A streamlined synthesis combining cyclization, hydrogenation, and chlorination is outlined below:
Cyclization :
Hydrogenation :
- Catalyst: 5% Pd/C in THF
- Conditions: H₂ (2 atm), 12 hours, 30°C
- Product: 6,7-Dihydro-4H-thieno[3,2-c]pyridine (Yield: 68%)
Chlorination :
- Reagent: SOCl₂ (5 equiv) with DMF
- Conditions: Reflux in CH₂Cl₂, 3 hours
- Product: 6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride (Yield: 92%)
Challenges and Mitigation Strategies
Byproduct Formation During Cyclization
The acid-mediated cyclization may generate para-toluenesulfonic acid as a byproduct, necessitating rigorous aqueous workup (e.g., NaHCO₃ washes) to isolate the thieno-pyridine core.
Regioselectivity in Chlorination
Competitive chlorination at the thiophene sulfur is mitigated by using sterically hindered chlorinating agents (e.g., oxalyl chloride) and low temperatures (0–5°C).
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or thioethers.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thieno[3,2-c]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thieno[3,2-c]pyridine derivatives .
Scientific Research Applications
6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: This compound is an intermediate in the synthesis of drugs, particularly those targeting cardiovascular diseases.
Industry: It is used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, its derivatives may act as inhibitors of protein kinases or other enzymes involved in disease pathways .
Comparison with Similar Compounds
Clopidogrel (Methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate)
- Structural Similarities: Shares the 6,7-dihydro-4H-thieno[3,2-c]pyridine core but replaces the carbonyl chloride with a methyl ester group. The stereochemistry at the asymmetric carbon (S-configuration) is critical for antiplatelet activity .
- Functional Differences: Clopidogrel is a prodrug requiring hepatic activation to inhibit ADP-induced platelet aggregation.
- Synthesis: Clopidogrel’s production involves resolving racemic mixtures of intermediates like (±)-2-(2-chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide via preferential crystallization .
Ticlopidine
- Structural Comparison: Ticlopidine, another thienopyridine antiplatelet drug, features a similar fused thiophene-pyridine ring but lacks the 2-chlorophenyl and ester groups of Clopidogrel.
- Functional Differences :
Bioisosteric Analogs
- Example: 5-[2'-(1H-Tetrazol-5-yl)-biphenyl-4-ylmethyl]-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine (Compound 3a) . Structural Modification: Replaces the ester group with a tetrazole-containing biphenyl moiety. Functional Impact: Exhibits enhanced in vivo antithrombotic activity compared to Clopidogrel, attributed to improved bioavailability and receptor affinity .
Positional Isomers and Enantiomers
- Impurity 1: (R,S)-(2-chlorophenyl)-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)-acetic acid methyl ester . Structural Difference: Pyridine ring substitution shifts from position 3,2-c to 2,3-c. Functional Impact: Lacks antiplatelet activity, highlighting the importance of ring substitution patterns .
- R-Enantiomer : The inactive enantiomer of Clopidogrel, which must be minimized during synthesis to ensure therapeutic efficacy .
Heterocyclic Derivatives with Modified Ring Systems
- Pyrazolo[5,1-b][1,3]oxazine Derivatives : Feature nitrogen-oxygen heterocycles, demonstrating divergent reactivity and pharmacological applications (e.g., kinase inhibition) .
Comparative Data Table
Research Findings and Implications
- Stereochemical Sensitivity : The S-enantiomer of Clopidogrel is 50–100× more active than the R-form, necessitating precise resolution techniques (e.g., preferential crystallization) .
- Bioisosteric Optimization : Tetrazole-containing analogs demonstrate superior in vivo efficacy, suggesting that replacing ester groups with bioisosteres can enhance drug performance .
- Impurity Control : Positional isomers (e.g., Impurity 1) and degradation products (e.g., hydrolyzed esters) must be rigorously controlled during synthesis to ensure safety and efficacy .
Biological Activity
6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug development.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 934703-86-3
- Molecular Formula : C8H8ClNOS
The compound features a thieno[3,2-c]pyridine core structure, which is known for its diverse biological activities.
Antimicrobial Properties
Research indicates that derivatives of thieno[3,2-c]pyridine compounds exhibit significant antimicrobial activity. For instance, compounds structurally related to 6,7-dihydro-4H-thieno[3,2-c]pyridine have shown efficacy against various bacterial strains including E. coli and S. aureus .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 50 µg/mL |
| Compound B | S. aureus | 30 µg/mL |
Anticancer Activity
The thieno[3,2-c]pyridine derivatives have been studied for their anticancer properties. In vitro studies have demonstrated that certain derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, a related compound exhibited an IC50 value of 22.73 nM against HDAC isoenzymes .
| Cell Line | IC50 (nM) |
|---|---|
| MCF-7 | 22.73 |
| HepG2 | 20.08 |
While the precise mechanisms of action for this compound remain to be fully elucidated, it is hypothesized that it may interact with various biochemical pathways involved in cell proliferation and apoptosis. The ability of thieno[3,2-c]pyridine derivatives to inhibit histone deacetylases (HDACs) suggests a potential mechanism for their anticancer activity .
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial effects of several thieno[3,2-c]pyridine derivatives against common pathogens. The results indicated that modifications to the core structure significantly influenced antimicrobial potency. -
Anticancer Activity Assessment :
In another investigation focused on anticancer properties, a series of thieno[3,2-c]pyridine derivatives were synthesized and tested against various cancer cell lines. The findings revealed that specific substitutions on the thieno ring enhanced cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
